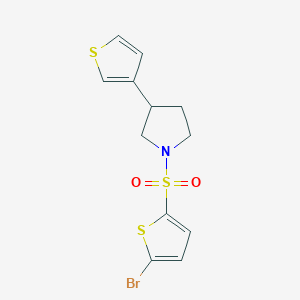

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Beschreibung

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine core substituted with two distinct sulfur-containing groups: a 5-bromothiophene-2-sulfonyl moiety and a thiophen-3-yl group. The bromothiophene-sulfonyl group introduces both electron-withdrawing (bromine) and steric bulk, while the thiophen-3-yl substituent contributes π-electron density and planar geometry.

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-thiophen-3-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2S3/c13-11-1-2-12(18-11)19(15,16)14-5-3-9(7-14)10-4-6-17-8-10/h1-2,4,6,8-9H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVBFTWMILEEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes:

Bromination: Thiophene is brominated to form 5-bromothiophene.

Sulfonylation: The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.

Pyrrolidine Formation: The sulfonylated bromothiophene is then reacted with a thiophene-substituted pyrrolidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogen-substituted thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and materials science.

Biology

The compound has been investigated for its potential as a bioactive compound in drug discovery. Its interactions with biological targets suggest possible therapeutic applications, particularly in:

- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens .

- Urease Inhibition: Studies have shown that derivatives of this compound exhibit urease inhibition, which is significant for treating certain infections .

Medicine

Research has explored the therapeutic properties of this compound, particularly its:

- Anti-inflammatory Activity: Initial studies indicate potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Properties: The compound's structure suggests it may interact with cancer cell pathways, warranting further investigation into its antitumor efficacy .

Industry

In the industrial sector, 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is utilized in the development of advanced materials:

- Organic Semiconductors: Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells.

- Material Science: The compound's unique structure allows for the development of novel materials with tailored properties .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various derivatives of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine against Gram-negative bacteria such as E. coli and K. pneumoniae. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .

Case Study 2: Urease Inhibition

Research focused on the urease inhibition activity of compounds derived from 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine demonstrated promising results. The study utilized density functional theory (DFT) to analyze structure–activity relationships, indicating that modifications to the sulfonamide group could enhance inhibitory effects .

Wirkmechanismus

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing site, influencing the compound’s reactivity and binding affinity. The bromine atom and thiophene rings contribute to the compound’s overall electronic properties, affecting its interaction with biological targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine and its analogs:

Structural and Electronic Comparisons

- Core Ring Flexibility : The target compound’s pyrrolidine core (5-membered) offers greater ring strain but enhanced conformational rigidity compared to the piperidine (6-membered) analog . This may influence binding affinity in biological targets.

- Bromothiophene Role : The 5-bromothiophene group is conserved across all analogs, suggesting its critical role in electronic modulation (via bromine’s inductive effect) and steric interactions .

Physicochemical Properties

- Molecular Weight : The target compound (~430 g/mol) aligns with BI83589 (440 g/mol) but is heavier than the piperidine-pyrazole derivative (390 g/mol), primarily due to the thiophene substituent’s sulfur content .

- Polarity : BI83589’s dual sulfonyl groups likely render it more polar than the target compound, which has only one sulfonyl linkage .

Biologische Aktivität

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound with the molecular formula and a molecular weight of approximately 378.33 g/mol. This compound features a pyrrolidine ring that is substituted with both bromothiophene and thiophene sulfonyl groups, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : Thiophene is brominated to produce 5-bromothiophene.

- Sulfonylation : The brominated thiophene undergoes sulfonylation to introduce the sulfonyl group.

- Formation of Pyrrolidine : The sulfonylated bromothiophene reacts with a thiophene-substituted pyrrolidine to yield the final product.

These steps can be optimized for industrial production using methods such as continuous flow reactors and high-throughput screening to enhance yield and purity .

The biological activity of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group acts as an electron-withdrawing moiety, which enhances the compound's reactivity and binding affinity to biological targets. The presence of the bromine atom and the thiophene rings further influences its electronic properties, making it a potential candidate for therapeutic applications .

Potential Therapeutic Applications

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene compounds can inhibit bacterial growth, indicating potential use as antimicrobial agents.

- Quorum Sensing Inhibition : It has been noted that compounds similar to this one could act as quorum sensing inhibitors, which are crucial for disrupting bacterial communication systems .

Case Studies and Research Findings

- Antimicrobial Studies : A study involving related thiophene compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine may possess similar properties.

- Quorum Sensing Inhibition : Research highlighted in patent literature indicates that compounds with similar structures can effectively inhibit quorum sensing in pathogenic bacteria, potentially reducing virulence factors and biofilm formation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Chloro Compound | Antimicrobial activity |

| 1-((5-Fluorothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Fluoro Compound | Enhanced electronic properties |

| 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | Methyl Compound | Increased lipophilicity |

The presence of bromine in the compound under discussion may provide distinct advantages in terms of reactivity compared to its chlorinated or fluorinated counterparts, potentially leading to enhanced biological activity.

Q & A

Q. What are the key synthetic strategies for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine?

- Methodological Answer : The synthesis typically involves:

- Sulfonylation : Introducing the 5-bromothiophene-2-sulfonyl group to the pyrrolidine core via nucleophilic substitution. Solvent choice (e.g., dichloromethane or THF) and bases (e.g., triethylamine) are critical to suppress side reactions like over-sulfonation .

- Thiophene Functionalization : Suzuki-Miyaura coupling or electrophilic substitution to attach the thiophen-3-yl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (90–110°C) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.0327 Å, b = 7.6488 Å) resolve bond angles (e.g., C–S–O ≈ 108.3°) and confirm stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Diagnostic peaks include pyrrolidine protons (δ 3.1–3.5 ppm) and thiophene sulfonyl signals (δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., 509.41 g/mol) .

Q. What preliminary biological screening methods are recommended?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., HEK-293 or HeLa) for cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition). IC₅₀ values are calculated using dose-response curves .

- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How does the pyrrolidine ring’s conformation influence bioactivity?

- Methodological Answer :

- Conformational Analysis : X-ray data reveals puckering parameters (e.g., C3–C4–S3 angle = 111.7°) and torsional strain (e.g., N1–C13–O1 = 112.6°), which impact ligand-receptor docking. Molecular dynamics simulations (AMBER/CHARMM) predict dominant envelope or twist conformers .

- SAR Studies : Substituting the pyrrolidine with bulkier groups (e.g., trifluoromethyl) reduces metabolic degradation but may sterically hinder binding pockets .

Q. What strategies resolve contradictions in solubility and stability data?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG-400 for in vivo formulations) .

- Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C/75% RH) identifies degradation products (e.g., sulfonic acid derivatives) .

Q. How can regioselectivity challenges during sulfonylation be addressed?

- Methodological Answer :

- Directing Groups : Temporary protection of the pyrrolidine nitrogen with Boc groups ensures sulfonylation occurs exclusively at the 5-bromothiophene site .

- Catalytic Control : Pd-catalyzed C–H activation directs sulfonyl groups to electron-deficient thiophene positions, minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.